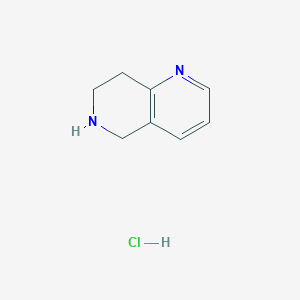

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride

Description

The exact mass of the compound this compound is 170.0610761 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-2-7-6-9-5-3-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSZQJUFJGTSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617111 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124458-32-8, 1187830-51-8 | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124458-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

Abstract: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug development sectors. Its unique structural and electronic properties make it a versatile building block for a range of biologically active molecules. This technical guide provides an in-depth analysis of the fundamental properties of its hydrochloride salt, offering researchers and drug development professionals a comprehensive resource. We will explore its physicochemical characteristics, established synthetic routes with mechanistic insights, core biological activities, standard analytical workflows, and critical safety protocols. This document is designed to bridge foundational knowledge with practical application, empowering scientists to leverage this valuable scaffold in their research endeavors.

Section 1: Core Physicochemical Properties

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a bicyclic heteroaromatic amine. The core structure consists of a pyridine ring fused to a tetrahydropyridine ring. The presence of two nitrogen atoms—one a basic aliphatic secondary amine (N6) and the other a weakly basic pyridine nitrogen (N1)—defines its chemical behavior. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly suitable for research and development applications.

Key Property Summary

| Property | Data | Source(s) |

| Chemical Structure |  | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 1187830-51-8 | --INVALID-LINK--[2] |

| Molecular Formula | C₈H₁₁ClN₂ | --INVALID-LINK--[2] |

| Molecular Weight | 170.64 g/mol | --INVALID-LINK--[2] |

| SMILES (Free Base) | C1CNCC2=C1N=CC=C2 | --INVALID-LINK--[1] |

Basicity, Solubility, and Stability

-

Solubility: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in nonpolar organic solvents like hexanes or diethyl ether would be negligible. This property is crucial for its use in biological assays and for purification via recrystallization.

-

Stability: The hydrochloride salt is a stable, solid material under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[2] The tetrahydropyridine ring is saturated and generally stable, while the pyridine ring provides aromatic stability.

Section 2: Synthesis and Mechanistic Insights

The construction of the tetrahydronaphthyridine core is a critical step in the synthesis of numerous complex pharmaceutical agents. The most authoritative and widely employed method for creating such fused heterocyclic systems is the Pictet-Spengler reaction .[3][4]

The Pictet-Spengler Reaction: A Mechanistic Overview

Causality: The Pictet-Spengler reaction is the method of choice because it elegantly and efficiently forms the key tetrahydroisoquinoline or related heterocyclic ring system in a single, acid-catalyzed step.[3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or iminium ion), which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. For the 1,6-naphthyridine system, a 3-(2-aminoethyl)pyridine derivative serves as the starting amine. This reaction is highly valued for its atom economy and its ability to generate structural complexity from relatively simple precursors.[5] While classical Pictet-Spengler reactions are challenging for electron-deficient pyridines, radical-based variations have been developed to overcome this limitation.[6][7][8]

Self-Validating Protocol: Generalized Synthesis of the Core Scaffold

This protocol is a generalized representation based on established literature procedures.[5] Each step includes intrinsic checks to validate progress.

-

Step 1: Reactant Preparation & Dissolution

-

To a round-bottom flask equipped with a magnetic stirrer, add the 3-(2-aminoethyl)pyridine starting material (1.0 eq).

-

Dissolve the amine in a suitable solvent (e.g., a mixture of an alcohol and water).

-

Validation: A clear, homogenous solution should be observed.

-

-

Step 2: Acidification and Carbonyl Addition

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a strong acid, such as concentrated hydrochloric acid, to catalyze the reaction.

-

Add the carbonyl compound (e.g., ethyl glyoxylate, ~1.1 eq) dropwise to the cooled, stirring solution.

-

Validation: A slight exotherm may be noted. The reaction mixture may change color or become cloudy as the iminium intermediate forms. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting amine.

-

-

Step 3: Cyclization

-

Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for several hours (e.g., 4-24 h).

-

Validation: TLC or LC-MS analysis should show the formation of a new, more polar spot corresponding to the product and the near-complete disappearance of the starting materials.

-

-

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Validation: A crude product (oil or solid) is obtained.

-

-

Step 5: Purification and Salt Formation

-

Purify the crude free base using column chromatography on silica gel.

-

Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum.

-

Validation: A crystalline white or off-white solid is obtained. The final structure and purity should be confirmed by NMR and MS analysis (See Section 4).

-

Section 3: Core Biological Activities and Therapeutic Potential

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is not merely a synthetic curiosity; it is a cornerstone in the development of potent modulators for critical biological targets. Its rigid, bicyclic structure presents a well-defined three-dimensional shape for interacting with protein binding pockets, while the nitrogen atoms provide key hydrogen bonding capabilities.

RORγt Inverse Agonists for Autoimmune Diseases

A primary application of this scaffold is in the design of inverse agonists for the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[5]

-

Mechanism of Action: RORγt is a master transcription factor essential for the differentiation of pro-inflammatory Th17 cells.[9][10] These cells produce cytokines like IL-17, which are major drivers of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[9] An inverse agonist binds to RORγt and stabilizes it in an inactive conformation.[11][12] This prevents the recruitment of co-activator proteins necessary for gene transcription, thereby suppressing Th17 cell development and reducing the production of inflammatory cytokines.[10] The tetrahydronaphthyridine core serves as the central scaffold from which other functional groups are appended to achieve high potency and selectivity for the RORγt ligand-binding domain.[5]

Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have also been developed as a novel class of antiretrovirals known as Allosteric HIV-1 Integrase Inhibitors (ALLINIs).[13]

-

Mechanism of Action: Unlike traditional inhibitors that target the enzyme's active site, ALLINIs bind to a different location on the HIV-1 integrase enzyme—specifically, at the binding site for the host protein LEDGF/p75.[14][15] This binding event does not block the catalytic site directly. Instead, it acts as a "molecular glue," inducing aberrant hyper-multimerization of the integrase protein.[16][17] This drug-induced aggregation prevents the proper formation of the viral core during particle maturation and disrupts subsequent steps like reverse transcription and integration in newly infected cells.[18] This allosteric mechanism represents a powerful strategy for combating HIV, including strains resistant to active-site inhibitors.[15]

Section 4: Analytical Characterization Workflow

Confirming the identity, purity, and structure of this compound is paramount. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.

Protocol for Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy [19]

-

Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.

-

Methodology:

-

Accurately weigh 5-10 mg of the hydrochloride salt.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O is excellent for water-soluble salts but will exchange with N-H protons, causing their signals to disappear. DMSO-d₆ will show these protons.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

-

-

Expected Results: The ¹H NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the saturated ring, with characteristic chemical shifts and coupling patterns that confirm the connectivity.[20] The ¹³C NMR will show the expected number of carbon signals.

-

-

High-Resolution Mass Spectrometry (HRMS) [21][22]

-

Objective: To determine the exact mass of the molecule, which provides irrefutable confirmation of its elemental formula.

-

Methodology:

-

Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

-

-

Expected Results: The analysis will detect the protonated free base [C₈H₁₀N₂ + H]⁺. The measured mass should match the calculated theoretical mass to within 5 ppm, confirming the molecular formula C₈H₁₁N₂⁺.

-

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Methodology:

-

Develop a suitable reverse-phase HPLC method (e.g., C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% TFA or formic acid).

-

Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).

-

Inject the solution and monitor the elution profile using a UV detector at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).

-

-

Expected Results: A pure sample will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should typically be ≥95% for research use.[23]

-

Section 5: Safety, Handling, and Storage

As a heterocyclic amine derivative, this compound requires careful handling. The safety information is extrapolated from safety data sheets (SDS) of structurally related pyridine and heterocyclic compounds.[24][25][26][27][28]

GHS Hazard Identification

| Hazard Class | GHS Statement | Precautionary Code |

| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P304+P340 |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P270, P301+P312 |

Field-Proven Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the solid or its solutions.

-

Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.

-

Handling Procedures: Avoid contact with skin and eyes. Wash hands thoroughly after handling. In case of skin contact, wash immediately with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. organicreactions.org [organicreactions.org]

- 4. mdpi.com [mdpi.com]

- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]

- 10. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 19. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5,6,7,8-tetrahydro-1,6-naphthyridine HCl(1187830-51-8) 1H NMR [m.chemicalbook.com]

- 21. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.tw]

- 22. scispace.com [scispace.com]

- 23. 1187830-51-8|this compound|BLD Pharm [bldpharm.com]

- 24. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 25. carlroth.com [carlroth.com]

- 26. pentachemicals.eu [pentachemicals.eu]

- 27. kishida.co.jp [kishida.co.jp]

- 28. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, a pivotal heterocyclic scaffold for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, synthesis, analytical characterization, and its significant applications, offering field-proven insights into its utility in modern medicinal chemistry.

Introduction: The Strategic Value of the Tetrahydronaphthyridine Core

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure presents a unique topographical arrangement of hydrogen bond donors and acceptors, making it an ideal "privileged scaffold." This term refers to molecular frameworks that can bind to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of novel therapeutics. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to a wide range of experimental conditions.

This guide will provide a detailed exploration of the fundamental properties and applications of this compound, empowering researchers to effectively utilize this valuable building block in their drug discovery endeavors.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

Chemical Structure

The core structure consists of a fused pyridine and dihydropyridine ring. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic nitrogen at the 6-position.

Molecular Formula: C₈H₁₁ClN₂[1]

Molecular Weight: 170.64 g/mol [1]

CAS Number: 1187830-51-8[1]

The structural rigidity of the tetrahydro-1,6-naphthyridine scaffold, combined with the presence of a chiral center at the point of fusion, allows for the presentation of substituents in well-defined spatial orientations. This is a key attribute for achieving high-affinity and selective interactions with biological targets.

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value/Information | Source |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | Data not consistently reported; expected to be a high-melting solid typical of hydrochloride salts. | Inferred |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | Inferred |

| Storage | Store at room temperature in a dry, well-ventilated area. | [1] |

Synthesis of this compound

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a topic of ongoing research, with several synthetic strategies being developed. A prominent and classical approach is the Pictet-Spengler reaction .

The Pictet-Spengler Reaction: A Cornerstone of Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization reaction that forms a tetrahydroisoquinoline or related heterocyclic systems. In the context of 5,6,7,8-tetrahydro-1,6-naphthyridine synthesis, the reaction involves the condensation of a pyridine-ethylamine derivative with an aldehyde or ketone.

A common starting material for this synthesis is 2-(pyridin-4-yl)ethan-1-amine. This precursor can be synthesized from 4-acetylpyridine.

Sources

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride mechanism of action

An In-Depth Technical Guide to the Therapeutic Potential and Application of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold in Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a variety of biological targets, offering a versatile foundation for crafting potent and selective drugs. The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a prime example of such a scaffold. Its rigid, bicyclic structure, combined with the presence of nitrogen atoms, provides a unique three-dimensional geometry and hydrogen bonding capabilities that are amenable to a wide range of molecular interactions. This guide delves into the multifaceted applications of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, moving beyond a singular mechanism of action to explore its role in the creation of diverse and impactful therapeutic agents. We will examine how subtle modifications to this core structure unlock distinct pharmacological activities, highlighting its significance for researchers, scientists, and drug development professionals.

The 5,6,7,8-Tetrahydro-1,6-naphthyridine Core: A Foundation for Innovation

The 5,6,7,8-tetrahydro-1,6-naphthyridine moiety is a heterocyclic compound featuring a fused pyridine and dihydropyridine ring system. Its structural rigidity and defined stereochemistry make it an attractive starting point for the design of small molecule inhibitors and modulators. The hydrochloride salt form enhances its solubility and stability, facilitating its use in pharmaceutical research and development. While the scaffold itself is not biologically active, it serves as a crucial building block for creating compounds that target a range of proteins and pathways implicated in disease.

Synthesis and Chemical Properties

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been a subject of extensive research, with various methods developed to achieve efficient and enantioselective production.[1][2][3][4] These synthetic routes are critical for generating diverse libraries of compounds for screening and optimization.[5] The chemical properties of the scaffold, including its basicity and potential for substitution at multiple positions, allow for fine-tuning of the physicochemical and pharmacokinetic properties of the final drug candidates.

Case Study: RORγt Inverse Agonists for Autoimmune Diseases

The Role of RORγt in Autoimmunity

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, a subset of T helper cells.[1][6] Th17 cells are critical for host defense against certain pathogens but are also key drivers of inflammation in numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, through the production of pro-inflammatory cytokines like IL-17A and IL-17F.[1] Therefore, inhibiting the action of RORγt presents a promising therapeutic strategy for these conditions.[1][6]

Mechanism of Action of Tetrahydro-1,6-naphthyridine-based RORγt Inverse Agonists

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been developed as potent and selective inverse agonists of RORγt.[1][2][4][6] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of RORγt, these compounds suppress the constitutive activity of the receptor, thereby inhibiting the transcription of its target genes, including those encoding IL-17A and IL-17F.

One notable example is TAK-828F, a potent, selective, and orally available RORγt inverse agonist built upon a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[1][6] The scaffold likely provides the necessary orientation for the appended functional groups to interact with key residues in the ligand-binding pocket of RORγt, leading to a conformational change that represses its transcriptional activity.

Signaling Pathway of RORγt Inhibition

Caption: RORγt inhibition by a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.

Case Study: HIV-1 Integrase Allosteric Inhibitors

The Critical Role of HIV-1 Integrase in Viral Replication

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the viral life cycle. The lens epithelium-derived growth factor (LEDGF/p75) is a host protein that tethers the integrase to the host chromatin, facilitating this integration process. The interaction between integrase and LEDGF/p75 occurs at a specific binding site on the integrase enzyme, making this site an attractive target for antiviral therapy.[7]

Mechanism of Action of Tetrahydro-1,6-naphthyridine-based HIV-1 Integrase Allosteric Inhibitors

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent HIV-1 integrase allosteric inhibitors.[7] These molecules, often referred to as "ALLINIs," bind to the LEDGF/p75-binding site on integrase. However, instead of simply blocking the interaction with LEDGF/p75, they induce an aberrant multimerization of the integrase enzyme.[7] This leads to the formation of non-functional integrase complexes that are unable to properly engage with the viral DNA and the host genome, thereby inhibiting viral replication.[7]

Experimental Workflow for Assessing HIV-1 Integrase Inhibition

Sources

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride Scaffold: A Technical Guide for Drug Discovery

Introduction: A Scaffold of Emerging Importance

In the landscape of medicinal chemistry, the identification and optimization of novel heterocyclic scaffolds is a cornerstone of successful drug discovery programs. The 5,6,7,8-tetrahydro-1,6-naphthyridine core, a partially saturated bicyclic heteroaromatic system, has emerged as a privileged scaffold with significant potential across a diverse range of therapeutic areas. Its unique three-dimensional architecture, which can be considered a conformationally restricted analog of piperidine, offers a compelling blend of structural rigidity and synthetic tractability. This guide provides an in-depth technical overview of the 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride scaffold, from its synthesis and physicochemical properties to its biological applications and role in structure-activity relationship (SAR) studies.

The hydrochloride salt form of this scaffold is frequently utilized to enhance aqueous solubility and improve handling characteristics, making it particularly amenable to pharmaceutical development. The strategic incorporation of this scaffold into lead compounds has led to the discovery of potent modulators of challenging biological targets, underscoring its value to researchers, scientists, and drug development professionals.

Physicochemical Properties and Design Rationale

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be conceptualized as a bioisosteric replacement for more flexible aliphatic heterocycles like piperidine.[1][2] This structural constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The nitrogen atoms within the bicyclic system provide opportunities for hydrogen bonding interactions and can influence the overall basicity and pharmacokinetic profile of the molecule.

| Property | Typical Range/Value | Significance in Drug Discovery |

| Molecular Weight | ~134.18 g/mol (free base) | Provides a low molecular weight starting point for library synthesis. |

| logP | Variable, depends on substitution | The tetrahydro-naphthyridine core is relatively polar, aiding in aqueous solubility. |

| pKa | Variable, depends on substitution | The nitrogen atoms can be protonated, influencing solubility and receptor interactions. |

| Hydrogen Bond Donors/Acceptors | 1-2 donors, 2 acceptors | Facilitates interactions with biological targets. |

The decision to employ the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is often driven by the need to introduce conformational rigidity, explore novel chemical space, and improve drug-like properties. Its unique topology allows for the precise positioning of substituents in three-dimensional space, enabling fine-tuning of interactions with target proteins.

Synthetic Strategies: Accessing the Core

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been approached through various strategies, including both racemic and asymmetric routes. The choice of synthetic pathway is often dictated by the desired substitution pattern and the need for enantiopure material.

Key Synthetic Approaches

-

Pictet-Spengler Reaction: A classical approach involves the condensation of a substituted pyridinylethylamine with an aldehyde or ketone, followed by cyclization.[3][4] This method is versatile but can sometimes suffer from harsh reaction conditions and the formation of side products.

-

Cobalt-Catalyzed [2+2+2] Cyclizations: A more modern and efficient method utilizes the intramolecular cyclization of dialkynylnitriles promoted by a cobalt catalyst and microwave irradiation.[5] This approach allows for the rapid construction of the bicyclic core.

-

Asymmetric Synthesis: The development of enantioselective methods has been crucial for the progression of drug candidates containing this scaffold. One notable example is the asymmetric synthesis of the RORγt inverse agonist TAK-828F, which features a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step to establish the chiral center.[3][4][6]

Experimental Protocol: Asymmetric Synthesis of a Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine Intermediate

This protocol is adapted from the synthesis of a key intermediate for the RORγt inverse agonist TAK-828F.[3][4]

Step 1: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide

-

Charge a high-pressure autoclave vessel with 3-acyl-2-vinylpyridine (1.0 eq), butylated hydroxytoluene (BHT, 0.04 eq), and dry methanol.

-

Stir the resulting mixture at room temperature under ammonia pressure (0.30 MPa) for 2 hours.

-

Seal the vessel and heat to 60°C for 6 hours.

-

Cool the reaction to room temperature and concentrate the mixture under reduced pressure.

-

The crude product can be carried forward to the next step.

Step 2: Enantioselective Transfer Hydrogenation

-

To a solution of the 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (1.0 eq) in a suitable solvent (e.g., a mixture of dichloromethane and methanol), add a chiral ruthenium catalyst (e.g., RuCl[(R,R)-Tsdpkey]-mes) and a hydrogen source (e.g., formic acid/triethylamine mixture).

-

Stir the reaction at room temperature until complete conversion is observed by LC-MS.

-

Quench the reaction and perform an aqueous workup.

-

Purify the product by recrystallization to afford the enantiomerically enriched (R)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide.[4]

Caption: HIV-1 integrase inhibition.

Luteinizing Hormone (LH) Receptor Antagonists

The luteinizing hormone receptor (LH-R) is a G-protein-coupled receptor (GPCR) involved in the regulation of sex hormone production. [7]Tetrahydro-1,6-naphthyridine-based compounds have been developed as potent and selective antagonists of the LH-R. [7]These molecules have shown in vivo activity in reducing sex hormone levels, highlighting their potential for the treatment of hormone-dependent diseases. [7]

Structure-Activity Relationship (SAR) Studies

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold provides multiple points for diversification, allowing for systematic exploration of the structure-activity landscape.

| Position of Substitution | General SAR Observations |

| N-1 Position | Often involved in key hydrogen bonding interactions or serves as an attachment point for larger functional groups. |

| C-2, C-3, C-4 Positions | Substitution at these positions can influence potency and selectivity by probing different regions of the target's binding pocket. |

| N-6 Position | Amenable to the introduction of a wide range of substituents to modulate physicochemical properties and target engagement. |

| C-5, C-7, C-8 Positions | Modifications at these positions can impact the overall conformation of the scaffold and fine-tune interactions with the target. |

For example, in the development of HIV-1 integrase allosteric inhibitors, SAR studies revealed that substitution at the N-6 position with various aryl and heteroaryl groups significantly impacted antiviral activity. [8]Similarly, in the optimization of LH-R antagonists, modifications around the tetrahydro-1,6-naphthyridine core were crucial for achieving high potency and selectivity. [7]

Future Directions and Conclusion

The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal. Its unique structural features and synthetic accessibility have enabled the discovery of potent and selective modulators of diverse biological targets. Future research in this area is likely to focus on the development of novel and more efficient synthetic methodologies, including the exploration of new catalytic systems for asymmetric synthesis. Furthermore, the application of this scaffold to an even broader range of therapeutic targets is anticipated, driven by its proven success in modulating challenging protein-protein interactions and GPCRs. The continued exploration of the chemical space around this privileged core holds significant promise for the discovery of next-generation therapeutics.

References

Sources

- 1. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrevlett.com [chemrevlett.com]

- 11. mdpi.com [mdpi.com]

- 12. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

Foreword: The Significance of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure and the presence of two nitrogen atoms offer a versatile platform for the design of compounds with a wide array of biological activities. Derivatives of this scaffold have shown promise as potent and selective inhibitors of various enzymes and receptors, making them valuable building blocks in the quest for novel therapeutics.[1][2][3][4] This guide provides an in-depth exploration of the primary synthetic pathways to access 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, offering both theoretical understanding and practical, field-proven insights for researchers and drug development professionals.

Strategic Approaches to the Tetrahydro-1,6-naphthyridine Core

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine framework can be broadly categorized into two strategic approaches:

-

Construction of the aromatic 1,6-naphthyridine system followed by selective reduction: This is a common and often high-yielding strategy. The initial synthesis of the 1,6-naphthyridine core can be achieved through various classical and modern synthetic methods. Subsequent selective hydrogenation of the pyridine ring bearing the 6-nitrogen affords the desired tetrahydro derivative.

-

Direct construction of the saturated heterocyclic ring: This approach involves building the tetrahydro-1,6-naphthyridine scaffold in a more direct fashion, often through cyclization reactions that establish the final saturated ring system.

This guide will delve into the most prominent and effective methodologies within these strategic frameworks.

Pathway 1: Catalytic Hydrogenation of 1,6-Naphthyridine

The reduction of the fully aromatic 1,6-naphthyridine is a robust and frequently employed method for the synthesis of its 5,6,7,8-tetrahydro counterpart. The choice of catalyst is paramount in achieving high selectivity for the desired product, as over-reduction to the decahydronaphthyridine is a potential side reaction.

Causality Behind Catalyst Selection

The regioselectivity of the hydrogenation of naphthyridine isomers can be controlled by the choice of catalyst. Homogeneous ruthenium catalysts, such as [Ru(p-cymene)I₂]₂, and heterogeneous palladium catalysts exhibit different selectivities. The electronic properties of the pyridine rings play a significant role in the outcome of the reduction with ruthenium catalysts, while a combination of steric and electronic effects governs the selectivity with palladium catalysts.[5] For the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines, palladium on carbon (Pd/C) is a commonly used and effective heterogeneous catalyst.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation

Objective: To synthesize 5,6,7,8-tetrahydro-1,6-naphthyridine from 1,6-naphthyridine via catalytic hydrogenation.

Materials:

-

1,6-Naphthyridine

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

A solution of 1,6-naphthyridine in methanol or ethanol is placed in a high-pressure hydrogenation vessel.

-

The vessel is carefully charged with 10% Pd/C (typically 5-10 mol% relative to the substrate).

-

The atmosphere in the vessel is replaced with an inert gas, followed by evacuation.

-

The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 12-24 hours, or until hydrogen uptake ceases.

-

Upon completion, the hydrogen pressure is carefully released, and the vessel is purged with an inert gas.

-

The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to yield the crude 5,6,7,8-tetrahydro-1,6-naphthyridine.

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary: Catalytic Hydrogenation

| Parameter | Value/Condition |

| Substrate | 1,6-Naphthyridine |

| Catalyst | 10% Palladium on Carbon |

| Solvent | Methanol or Ethanol |

| H₂ Pressure | 50-100 psi |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | Good to Excellent |

Visualizing the Hydrogenation Pathway

Caption: Catalytic hydrogenation of 1,6-naphthyridine.

Pathway 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and versatile method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, including 5,6,7,8-tetrahydro-1,6-naphthyridines.[6][7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6]

Mechanistic Insights

The reaction proceeds through the initial formation of a Schiff base (iminium ion under acidic conditions) from the pyridinylethylamine and the carbonyl compound. The electron-rich pyridine ring then acts as a nucleophile, attacking the electrophilic iminium carbon to form a spirocyclic intermediate. Subsequent rearrangement and proton loss lead to the formation of the tetrahydro-1,6-naphthyridine ring system. The use of a chiral catalyst can facilitate an enantioselective Pictet-Spengler reaction, leading to the formation of chiral products.[2][3][4]

Experimental Protocol: General Pictet-Spengler Synthesis

Objective: To synthesize a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative via the Pictet-Spengler reaction.

Materials:

-

A suitable 3-(2-aminoethyl)pyridine derivative

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

Procedure:

-

The 3-(2-aminoethyl)pyridine derivative is dissolved in the anhydrous solvent under an inert atmosphere.

-

The aldehyde or ketone is added to the solution.

-

The acid catalyst is added dropwise at a controlled temperature (often 0 °C to room temperature).

-

The reaction mixture is stirred at room temperature or heated to reflux for a specified period, typically several hours to overnight, while monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is quenched, for instance, by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Purification: The crude product is typically purified by column chromatography on silica gel.

Data Summary: Pictet-Spengler Reaction

| Parameter | Value/Condition |

| Key Reactants | 3-(2-aminoethyl)pyridine derivative, Aldehyde/Ketone |

| Catalyst | Protic or Lewis Acid (e.g., TFA, HCl) |

| Solvent | Anhydrous, non-protic (e.g., CH₂Cl₂, Toluene) |

| Temperature | 0 °C to reflux |

| Reaction Time | Several hours to overnight |

| Typical Yield | Moderate to Good |

Visualizing the Pictet-Spengler Reaction

Caption: The Pictet-Spengler reaction pathway.

Pathway 3: Cobalt-Catalyzed [2+2+2] Cyclization

A more contemporary approach to the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold involves a microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles.[9][10] This method offers an efficient route to these heterocycles and is amenable to library synthesis.[10]

Rationale for the [2+2+2] Cyclization Approach

This methodology provides a convergent and atom-economical route to the target scaffold. The use of microwave irradiation often leads to significantly reduced reaction times and improved yields compared to conventional heating. The cobalt catalyst facilitates the assembly of the pyridine ring of the naphthyridine system from the two alkyne moieties and the nitrile group.

Experimental Protocol: Cobalt-Catalyzed Cyclization

Objective: To synthesize a substituted 5,6,7,8-tetrahydro-1,6-naphthyridine via a cobalt-catalyzed [2+2+2] cyclization.

Materials:

-

A suitable dialkynylnitrile precursor

-

Cobalt catalyst (e.g., Co(I) complex)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Microwave reactor

Procedure:

-

The dialkynylnitrile precursor and the cobalt catalyst are placed in a microwave-safe reaction vessel.

-

Anhydrous solvent is added, and the vessel is sealed.

-

The reaction mixture is subjected to microwave irradiation at a specific temperature and for a set duration, as optimized for the particular substrate.

-

After cooling, the reaction mixture is transferred from the vessel and the solvent is removed under reduced pressure.

Purification: The crude product is purified by flash column chromatography.

Data Summary: [2+2+2] Cyclization

| Parameter | Value/Condition |

| Precursor | Dialkynylnitrile |

| Catalyst | Cobalt complex |

| Solvent | Anhydrous (e.g., 1,2-dichloroethane) |

| Heating | Microwave irradiation |

| Reaction Time | Typically short (minutes to a few hours) |

| Typical Yield | Good to Excellent |

Visualizing the [2+2+2] Cyclization

Caption: Cobalt-catalyzed [2+2+2] cyclization.

Final Step: Formation of the Hydrochloride Salt

For many pharmaceutical applications, the free base of 5,6,7,8-tetrahydro-1,6-naphthyridine is converted to its hydrochloride salt to improve its solubility and stability.

Experimental Protocol: Hydrochloride Salt Formation

Objective: To prepare this compound from the corresponding free base.

Materials:

-

5,6,7,8-Tetrahydro-1,6-naphthyridine (free base)

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether, or concentrated HCl in isopropanol)

Procedure:

-

The purified 5,6,7,8-tetrahydro-1,6-naphthyridine free base is dissolved in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

The solution is cooled in an ice bath.

-

A solution of hydrochloric acid in a suitable solvent is added dropwise with stirring.

-

The hydrochloride salt typically precipitates out of the solution.

-

The mixture is stirred in the cold for a short period to ensure complete precipitation.

-

The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Conclusion and Future Perspectives

The synthesis of this compound can be accomplished through several reliable and efficient pathways. The choice of a particular route will often depend on the availability of starting materials, the desired substitution pattern on the scaffold, and the scale of the synthesis. Classical methods such as the catalytic hydrogenation of 1,6-naphthyridine and the Pictet-Spengler reaction remain highly relevant and widely practiced. More modern approaches, including cobalt-catalyzed [2+2+2] cyclizations, offer novel and efficient entries into this important class of heterocycles. As the demand for structurally diverse and stereochemically complex drug candidates continues to grow, the development of new and improved synthetic methodologies for accessing the 5,6,7,8-tetrahydro-1,6-naphthyridine core will undoubtedly remain an active area of research. The asymmetric synthesis of these scaffolds, in particular, holds significant promise for the discovery of next-generation therapeutics.[2][3][4]

References

-

One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available at: [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

-

A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. Available at: [Link]

-

Mechanism involved in the formation of 1,6-naphthyridine derivatives. ResearchGate. Available at: [Link]

-

(PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. Available at: [Link]

-

Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. R Discovery. Available at: [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. Available at: [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. Available at: [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. Available at: [Link]

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]

-

A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. Available at: [Link]

-

Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. Available at: [Link]

- PICOLINAMIDE AND PYRIMIDINE-4-CARBOXAMIDE COMPOUNDS, PROCESS FOR PREPARING AND PHARMACEUTICAL COMPOSITION COMPRISING THE SAME. Google Patents.

-

Pictet–Spengler reaction. Wikipedia. Available at: [Link]

-

Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

-

Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 5‐phenyl‐5,6,7,8‐tetrahydro‐1,6‐naphthyridines and 5‐phenyl‐6,7,8,9‐tetrahydro‐5H‐pyrido[3,2‐c]azepines. OUCI. Available at: [Link]

-

Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. PubMed. Available at: [Link]

-

Friedländer synthesis. Wikipedia. Available at: [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]

-

Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. PubMed. Available at: [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. Available at: [Link]

-

Trovafloxacin. Wikipedia. Available at: [Link]

-

The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

1,6-Naphthyridine. American Chemical Society. Available at: [Link]

- EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. Google Patents.

- WO2021076681A1 - Process for synthesis of picolinamides. Google Patents.

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. organicreactions.org [organicreactions.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Tetrahydronaphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of tetrahydronaphthyridine derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across various disease areas. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the mechanisms of action, structure-activity relationships (SAR), and experimental evaluation of these promising molecules.

Introduction: The Emergence of Tetrahydronaphthyridines in Medicinal Chemistry

The tetrahydronaphthyridine scaffold, a fusion of a pyridine and a dihydropyridine ring, has garnered considerable attention in medicinal chemistry due to its structural rigidity and synthetic tractability. This versatile core allows for three-dimensional diversification, enabling the fine-tuning of pharmacological properties and facilitating interactions with a wide array of biological targets. This guide will delve into the significant therapeutic applications of tetrahydronaphthyridine derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, as well as their role as inhibitors of key enzymes like Cholesteryl Ester Transfer Protein (CETP).

Anticancer Activity: Targeting Key Signaling Pathways

Tetrahydronaphthyridine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

Many tetrahydronaphthyridine-based compounds exert their anticancer effects by functioning as ATP-competitive inhibitors of protein kinases. These kinases are often dysregulated in cancer and their inhibition can disrupt critical signaling pathways. The Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways are two of the most frequently targeted cascades in cancer therapy. Inhibition of key kinases within these pathways can lead to cell cycle arrest and apoptosis.[1][2]

Below is a diagram illustrating the general mechanism of kinase inhibition by tetrahydronaphthyridine derivatives.

Caption: General mechanism of kinase inhibition by tetrahydronaphthyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of tetrahydronaphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR observations include:

-

Substitution on the Pyridine Ring: Introduction of specific groups can enhance kinase binding affinity and selectivity.

-

Modifications on the Dihydropyridine Ring: Alterations in this region can influence pharmacokinetic properties such as solubility and metabolic stability.

-

Side Chains: The addition of various side chains can create additional interactions with the target kinase, leading to increased potency.[3][4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental step in evaluating the anticancer potential of novel compounds is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the tetrahydronaphthyridine derivative and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

CXCR4 Antagonism: A Key to Anti-Inflammatory and Anti-Metastatic Activity

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including inflammation, HIV entry, and cancer metastasis. Tetrahydronaphthyridine derivatives have been identified as potent CXCR4 antagonists.[6]

Mechanism of Action: Blocking the CXCL12/CXCR4 Axis

Tetrahydronaphthyridine-based CXCR4 antagonists function by binding to the receptor and preventing its interaction with CXCL12. This blockade inhibits downstream signaling pathways, such as the activation of G-proteins and subsequent calcium mobilization, which are essential for cell migration and survival.[7]

Caption: Mechanism of CXCR4 antagonism by tetrahydronaphthyridine derivatives.

Experimental Protocol: CXCR4 Receptor Binding Assay (Flow Cytometry)

To determine the ability of a compound to bind to the CXCR4 receptor, a competitive binding assay using flow cytometry is a robust method.[8]

Step-by-Step Methodology:

-

Cell Preparation: Use a cell line that endogenously expresses CXCR4 (e.g., Jurkat cells).

-

Compound Incubation: Incubate the cells with various concentrations of the tetrahydronaphthyridine derivative.

-

Fluorescent Ligand Addition: Add a fluorescently labeled CXCL12 ligand to the cell suspension.

-

Incubation and Washing: Incubate to allow binding and then wash the cells to remove unbound ligand.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity. A decrease in fluorescence indicates that the test compound has displaced the labeled ligand and is binding to the CXCR4 receptor.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the fluorescent ligand binding.

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Tetrahydronaphthyridine derivatives, structurally related to quinolone antibiotics, have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Similar to quinolones, the antimicrobial action of many tetrahydronaphthyridine derivatives is attributed to the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, repair, and recombination. Their inhibition leads to the accumulation of DNA strand breaks and ultimately, cell death.[11][12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC are standard parameters used to quantify the in vitro antimicrobial activity of a compound.[9][11]

Step-by-Step Methodology:

-

Serial Dilution: Prepare two-fold serial dilutions of the tetrahydronaphthyridine derivative in a suitable broth medium in a 96-well plate or test tubes.

-

Inoculation: Inoculate each well or tube with a standardized suspension of the target microorganism.

-

Incubation: Incubate the plate or tubes under appropriate conditions for microbial growth (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, subculture aliquots from the wells/tubes with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Tetrahydronaphthyridine derivatives have shown potential as neuroprotective agents by modulating various signaling pathways involved in neuronal survival and death.

Mechanism of Action: Targeting Oxidative Stress and Apoptotic Pathways

The neuroprotective effects of tetrahydronaphthyridine derivatives are often linked to their ability to mitigate oxidative stress and inhibit apoptosis. This can be achieved through the activation of pro-survival signaling pathways like the PI3K/Akt pathway and the Nrf2-ARE pathway, which upregulate antioxidant enzymes. Conversely, they can inhibit pro-apoptotic pathways involving caspases.[13][14]

Caption: Neuroprotective signaling pathways modulated by tetrahydronaphthyridine derivatives.

Experimental Protocol: Assessing Neuroprotection in an In Vitro Model of Oxidative Stress

An in vitro model using neuronal cells exposed to an oxidative stressor (e.g., hydrogen peroxide or 6-hydroxydopamine) is a common method to evaluate the neuroprotective effects of a compound.[15]

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y).

-

Pre-treatment: Treat the cells with the tetrahydronaphthyridine derivative for a specific duration.

-

Induction of Oxidative Stress: Expose the cells to an oxidative agent.

-

Assessment of Cell Viability: Measure cell viability using methods like the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

-

Measurement of Oxidative Stress Markers: Quantify markers of oxidative stress, such as reactive oxygen species (ROS) levels and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).

-

Analysis of Apoptosis: Assess apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

CETP Inhibition: A Novel Approach to Cardiovascular Disease

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels, which is generally considered protective against cardiovascular disease.

Mechanism of Action: Modulating Lipoprotein Metabolism

Tetrahydronaphthyridine derivatives can act as CETP inhibitors, thereby blocking the transfer of cholesteryl esters. This leads to an increase in HDL cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol.[5][16] The precise binding mode and mechanism of inhibition can vary among different chemical classes of CETP inhibitors.[6]

Conclusion and Future Directions

Tetrahydronaphthyridine derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their versatility as kinase inhibitors, CXCR4 antagonists, antimicrobial agents, neuroprotective compounds, and CETP inhibitors underscores their potential in addressing a wide range of unmet medical needs. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic profiles of these derivatives through continued structure-activity relationship studies and the exploration of novel synthetic methodologies. Furthermore, a deeper understanding of the intricate signaling pathways modulated by these compounds will be crucial for their successful translation into clinical candidates.

References

- Hooper, D. C. (2001). Mode of action of the quinolone antimicrobial agents. Reviews of infectious diseases, 13(Supplement_1), S1-S8.

- Shal, B., et al. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. Molecular Neurobiology, 60(12), 7041-7061.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.

- Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules (Basel, Switzerland), 25(23), 5648.

- (This cit

- Tall, A. R., & Rader, D. J. (2018). The trials and tribulations of CETP inhibitors.

- Princen, K., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of visualized experiments : JoVE, (133), 57077.

- (This cit

- (This cit

- (This cit

- Lalkovičová, M., & Danielisová, V. (2016). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. Molecular and cellular biochemistry, 415(1-2), 1-13.

- Asati, V., & Srivastava, A. K. (2022). A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. Current medicinal chemistry, 29(21), 3749–3775.

- Barter, P. J., & Rye, K. A. (2012). Cholesteryl ester transfer protein (CETP) inhibitors. The British Journal of Cardiology, 19(2), 68.

- Tan, M. L., et al. (2019). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules (Basel, Switzerland), 24(15), 2769.

- Anand, P., et al. (2025). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 14(4), 457.

- (This cit

- (This cit

- Pozzobon, T., et al. (2016). Small Molecule Inhibitors of CXCR4. Theranostics, 6(10), 1563–1583.

- (This cit

- (This cit

- (This cit

- (This cit

- Dent, P., et al. (2013). Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 16(1-2), 1–16.

- (This cit

- (This cit

- (This cit

- (This cit

- (This cit

- (This cit

- (This cit

- (This cit

- (This cit

- Roberts, P. J., & Der, C. J. (2007). Targeting the Raf-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer. Oncogene, 26(22), 3291–3310.

- Tewari, D., et al. (2015). Modulation of signal transduction pathways by natural compounds in cancer.

- (This cit

- (This cit

Sources

- 1. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bjcardio.co.uk [bjcardio.co.uk]

- 7. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles PMID: 35179893 | MCE [medchemexpress.cn]

- 9. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinolone antimicrobial agents: mechanism of action and resistance development. | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monocyclic and tricyclic analogs of quinolones: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CETP inhibitor - Wikipedia [en.wikipedia.org]

The Emergence of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride Analogs: A Technical Guide to a Privileged Scaffold

Introduction: The Strategic Value of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for target proteins. This guide offers an in-depth technical exploration of the discovery and development of novel 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies, structure-activity relationships (SAR), and biological evaluation of these compounds, providing both a theoretical understanding and practical insights into their application.

I. Targeting Autoimmune Disorders: RORγt Inverse Agonists

The Retinoid-related orphan receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation, which plays a pivotal role in the pathogenesis of various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] Consequently, the development of RORγt inverse agonists is a highly pursued therapeutic strategy. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has proven to be an exceptional framework for the design of potent and selective RORγt modulators.

A. The Discovery of TAK-828F: An Asymmetric Synthesis Approach

A prime example of a potent RORγt inverse agonist built upon this scaffold is TAK-828F. The initial medicinal chemistry route to this complex molecule relied on a Pictet-Spengler reaction.[2][3] However, this approach presented challenges for large-scale synthesis, including a low overall yield and the need for chiral high-performance liquid chromatography (HPLC) resolution at a late stage.[2]

A more robust and scalable asymmetric synthesis was subsequently developed, highlighting several key chemical transformations.[2][3] This improved route is a testament to the continuous innovation required in process chemistry to advance promising drug candidates.

Key Stages of the Asymmetric Synthesis of the TAK-828F Scaffold:

-

Heck-Type Vinylation: An atom-economical Heck-type vinylation of a chloropyridine derivative using ethylene gas.[2][3]

-

Dihydronaphthyridine Formation: An unprecedented cyclization of a 2-vinyl-3-acylpyridine intermediate mediated by ammonia to form the dihydronaphthyridine core.[2][3]

-

Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed enantioselective transfer hydrogenation to establish the crucial chiral center of the tetrahydro-1,6-naphthyridine ring system.[2][3]

This advanced synthetic strategy is not only more efficient but also avoids chromatographic purification, making it suitable for industrial-scale production.[3]

Experimental Protocol: Asymmetric Synthesis of the Core Scaffold

A detailed experimental protocol for the key steps in the asymmetric synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core of TAK-828F is outlined below.[2][3]

Step 1: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide

-

A 120 mL autoclave vessel is charged with 3-acyl-2-vinylpyridine intermediate (2.0 g, 9.7 mmol), BHT (80 mg), and dry MeOH (80 mL).

-

The resulting mixture is stirred at room temperature under NH3 pressure (0.30 MPa) for 2 hours.

-

The vessel is sealed and heated to 60 °C for 6 hours.

-

After cooling to room temperature, the reaction mixture is concentrated. The assay yield is determined by HPLC.

Step 2: Enantioselective Transfer Hydrogenation

-

A round-bottom flask is charged with the dihydronaphthyridine intermediate, an ammonium formate, a chiral ruthenium catalyst (e.g., chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II)), and an appropriate solvent such as acetonitrile.

-

The mixture is stirred at a controlled temperature (e.g., 35 °C) under a continuous nitrogen flow to remove carbon dioxide.

-

The reaction is quenched with an aqueous acid solution (e.g., 1 M citric acid) and extracted with an organic solvent.

Step 3: Deprotection to Yield the Chiral Tetrahydronaphthyridine Core

-

The protected chiral intermediate is dissolved in a suitable solvent system (e.g., THF and 6 M HCl).

-

The mixture is stirred at room temperature for several hours to effect deprotection.

-

The reaction is basified with an aqueous base (e.g., 4 M NaOH) and the product is extracted with an organic solvent.